molecular formula C14H11Cl2NO2S B12587782 N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide CAS No. 439077-70-0

N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide

Cat. No.: B12587782
CAS No.: 439077-70-0
M. Wt: 328.2 g/mol
InChI Key: ORAQUJQCNPSLNU-UHFFFAOYSA-N
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Description

N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a dichlorophenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-methylbenzenesulfonamide. This reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and solvent conditions. The reaction can be represented as follows:

2,3-Dichlorobenzaldehyde+4-MethylbenzenesulfonamideThis compound\text{2,3-Dichlorobenzaldehyde} + \text{4-Methylbenzenesulfonamide} \rightarrow \text{this compound} 2,3-Dichlorobenzaldehyde+4-Methylbenzenesulfonamide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include ethanol, methanol, or dichloromethane, and the reaction is typically carried out at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,3-Dichlorophenyl)methylidene]-2-{[4-(4-Methylphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide
  • N’-[(E)-(2,3-Dichlorophenyl)methylidene]-2-(3-Methyl-5-Oxo-4,5-Dihydro-1H-Pyrazol-4-yl)Acetohydrazide

Uniqueness

N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

439077-70-0

Molecular Formula

C14H11Cl2NO2S

Molecular Weight

328.2 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H11Cl2NO2S/c1-10-5-7-12(8-6-10)20(18,19)17-9-11-3-2-4-13(15)14(11)16/h2-9H,1H3

InChI Key

ORAQUJQCNPSLNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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